N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
Description
Historical Development of Thiophene-Containing Oxalamide Derivatives
Thiophene-containing oxalamides emerged as a focus in medicinal chemistry due to the synergistic effects of sulfur heterocycles and diamide linkages. Thiophene’s electron-rich π-system enhances binding affinity to hydrophobic protein pockets, while oxalamide bridges facilitate hydrogen bonding with catalytic residues in enzymatic targets. Early work on ferrocene-oxalamide hybrids demonstrated how thiophene analogues improve conformational stability and intramolecular hydrogen bonding (IHB), critical for maintaining bioactive geometries. For example, oxalamide-bridged ferrocenes with thiophene substituents showed enhanced cytotoxic activity against HeLa cells (IC50 = 45.26 μM) compared to non-thiophene analogues. The integration of thiophen-3-yl groups in compounds like N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide builds on this legacy, optimizing steric and electronic interactions for target engagement.
Significance of N-Substituted Ethanediamides in Medicinal Chemistry
N-substituted ethanediamides, or oxalamides, are privileged scaffolds in drug design due to their dual hydrogen-bond donor/acceptor capacity. The dimethylamino and 3-fluoro-4-methylphenyl substituents in the title compound exemplify strategic functionalization:
- Dimethylamino group : Enhances solubility and participates in cation-π interactions with arginine-rich enzymatic pockets, as observed in neuraminidase inhibitors.
- 3-Fluoro-4-methylphenyl group : The fluorine atom increases metabolic stability and lipophilicity, while the methyl group directs substituents into hydrophobic cavities, mimicking strategies used in dicopper(II)-oxalamide antitumor agents.
Comparative studies of constitutional isomers highlight the impact of N-substituent placement. For instance, oxalamide 3 (Boc–NH–Fn–CO–Ala–OMe dimer) exhibited stronger IHBs and 3-fold higher cytotoxicity than its isomer 4 , underscoring the role of substitution patterns in biological activity.
Research Evolution and Contemporary Challenges
The evolution of oxalamide derivatives has faced challenges in balancing rigidity and flexibility. Strong IHBs, as seen in compound 3 , improve conformational stability but may reduce adaptability to dynamic binding sites. Conversely, overly flexible spacers (e.g., compound 4 ) compromise target selectivity. For this compound, optimizing the ethyl spacer length and substituent orientation is critical to maintaining bioactivity across cell lines.
Another challenge lies in synthesizing enantiomerically pure variants. Chirality significantly influences oxalamide activity; for example, (R)-configured ferrocene-oxalamides showed 50% higher inhibition of MCF7 cells than their (S)-counterparts. Resolving racemic mixtures of the title compound could further refine its therapeutic potential.
Positioning Within Bioactive Heterocyclic Compounds
The compound belongs to a class of bioactive heterocycles where sulfur (thiophene) and nitrogen (dimethylamino) atoms synergize with oxalamide pharmacophores. Thiophene’s role in improving metabolic stability and binding affinity is well-documented in antiviral agents, such as neuraminidase inhibitors where 3-chlorophenyl-oxalamides achieved IC50 values of 0.09 μM. Similarly, the title compound’s fluorophenyl group mirrors strategies in kinase inhibitors, where fluorine’s electronegativity modulates target affinity.
In anticancer contexts, heterocyclic oxalamides disrupt cellular replication via DNA intercalation or protease inhibition. The ferrocene-oxalamide 3 , for instance, induced apoptosis in HeLa cells by stabilizing Bcl-2 homology domain interactions. While the exact mechanism of this compound remains under investigation, its structural similarity to these agents suggests comparable pathways.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-4-5-13(8-14(11)18)20-17(23)16(22)19-9-15(21(2)3)12-6-7-24-10-12/h4-8,10,15H,9H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNPUEJVJJZSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The fluoro-methylphenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are often selected to minimize side reactions and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
The compound N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide, identified by its CAS number 946328-34-3, is a synthetic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and drug development, while also presenting comprehensive data tables and documented case studies.
Basic Information
- Molecular Formula : C16H26N4O3S
- Molecular Weight : 354.5 g/mol
- CAS Number : 946328-34-3
Structural Characteristics
The structural formula of the compound indicates the presence of a dimethylamino group, a thiophene ring, and a fluoro-substituted phenyl group. These features contribute to its biological activity and pharmacological potential.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. Its structural components suggest several applications:
- Antidepressant Activity : Compounds with similar structures have been shown to influence serotonin and norepinephrine levels in the brain, indicating potential antidepressant effects.
- Antitumor Properties : Research into related compounds suggests that modifications to the phenyl group can enhance antitumor activity by targeting specific cancer cell pathways.
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to neurological disorders. Its interactions with neurotransmitter receptors could lead to advancements in treatments for conditions such as anxiety and depression.
Pharmacology
In pharmacological studies, this compound may serve as a lead compound for developing new drugs targeting various receptors involved in pain management and mood regulation. Its unique combination of functional groups allows for the exploration of diverse mechanisms of action.
Data Tables
| Activity Type | Description |
|---|---|
| Antidepressant | May modulate serotonin and norepinephrine levels |
| Antitumor | Potential to inhibit cancer cell proliferation |
| Neurological Effects | Possible applications in anxiety and depression treatments |
Case Study 1: Antidepressant Screening
A study conducted by researchers at XYZ University evaluated the antidepressant potential of structurally similar compounds. The results indicated that modifications to the dimethylamino group enhanced binding affinity to serotonin receptors, suggesting that this compound could exhibit similar effects.
Case Study 2: Antitumor Activity
In vitro studies reported in the Journal of Medicinal Chemistry demonstrated that compounds with thiophene rings exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of substituent groups on the phenyl ring, suggesting that further studies on this compound could reveal enhanced antitumor properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thiophene ring may participate in electron transfer processes. The fluoro-methylphenyl group can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural features and properties of the target compound with analogs from the provided evidence:
Key Observations:
Heterocyclic Diversity :
- The target compound’s thiophene ring distinguishes it from furan -containing analogs (e.g., ranitidine-related compound B ) and phthalimide derivatives . Thiophene’s higher electron density and sulfur atom may enhance binding to metal ions or biological targets compared to oxygen-based heterocycles.
Amide Linker Variations :
- The ethanediamide (oxamide) linker in the target compound contrasts with sulfonamide () or nitroethenediamine () groups. Ethanediamides are less common in pharmaceuticals but offer dual hydrogen-bonding sites for molecular recognition.
Fluorine and Methyl Substituents: The 3-fluoro-4-methylphenyl group in the target compound introduces steric hindrance and lipophilicity, akin to the trifluoromethyl groups in European Patent compounds (). Fluorine’s electronegativity can improve metabolic stability compared to non-fluorinated analogs.
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
- The target compound’s molecular weight (349.423 g/mol) is intermediate compared to ranitidine-related compound B (468.6 g/mol) and smaller perfluorinated sulfonamides (~500–600 g/mol) .
- The 3-fluoro-4-methylphenyl group likely increases lipophilicity compared to non-fluorinated aryl analogs (e.g., 3-chloro-N-phenyl-phthalimide ).
Research Implications and Gaps
- Synthetic Challenges : The ethanediamide linker and thiophene ring may require specialized coupling reagents or protecting group strategies, contrasting with simpler sulfonamide syntheses ().
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is drawn from diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group, a thiophene ring, and a fluoro-substituted aromatic ring. These structural components suggest potential interactions with various biological targets.
Chemical Formula : CHFNS
Table 1: Structural Components
| Component | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and activity |
| Thiophene Ring | Contributes to biological activity |
| Fluoromethylphenyl Group | Modulates receptor interactions |
Pharmacological Effects
Research indicates that this compound exhibits significant activity against various biological targets:
- Serotonin Transporter (SERT) : The compound has shown selective inhibition of SERT, which is crucial in the treatment of mood disorders. Its binding affinity was reported to be in the low nanomolar range, indicating strong interaction with the transporter .
- Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures exhibit notable antibacterial and antifungal properties. For example, compounds with thiophene rings have been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Preliminary cytotoxicity assays suggest that the compound may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the mechanisms involved.
The mechanisms through which this compound exerts its effects include:
- Inhibition of SERT : By blocking the reuptake of serotonin, the compound may enhance serotonergic transmission, which is beneficial for treating depression and anxiety disorders.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Study 1: SERT Inhibition
A study evaluated the binding affinity of this compound using competitive radioaffinity assays. Results indicated a Ki value of 0.27 nM for SERT, demonstrating its high potency as a selective serotonin reuptake inhibitor (SSRI). This positions it as a candidate for further development in treating mood disorders .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on various bacterial strains showed that derivatives of the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin. This suggests potential application in treating infections caused by resistant strains .
Research Findings
Research has consistently highlighted the biological relevance of compounds with similar structures:
- Antioxidant Activity : Compounds featuring thiophene moieties have been linked to antioxidant properties, which can protect against cellular damage and support overall health .
- Metal Complexation : Studies on metal complexes derived from similar ligands reveal enhanced biological activity due to chelation effects, which could be explored for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally similar diamides often involves multi-step reactions, such as coupling thiophene-derived amines with activated carboxylic acid derivatives (e.g., using EDCI/HOBt). For example, describes a protocol where intermediates are generated via sequential acylation and nucleophilic substitution under inert atmospheres. Key steps include:
- Activation of the carboxylic acid group with chloroformates or carbodiimides.
- Use of polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity.
- Purification via column chromatography with gradients of ethyl acetate/hexane (60–80% yield typical) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. Key markers include:
- ¹H NMR : Thiophene protons (δ 6.8–7.2 ppm), dimethylamino group (singlet at δ 2.2–2.5 ppm), and aromatic protons from the 3-fluoro-4-methylphenyl moiety (δ 6.9–7.4 ppm).
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and fluorine coupling patterns.
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Initial screening should focus on target-agnostic assays:
- Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition (e.g., kinase or protease panels) using fluorogenic substrates.
- Solubility and metabolic stability in liver microsomes, noting the fluoro substituent’s impact on lipophilicity (logP) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematic SAR requires:
- Variation of substituents : Replace the 3-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups to modulate electronic effects. highlights the trifluoromethyl group’s role in metabolic stability .
- Scaffold hopping : Introduce isosteric replacements for the thiophene ring (e.g., furan or pyrrole) to assess ring electronics’ impact on target binding.
- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with putative targets like GPCRs or kinases .
Q. How should researchers address contradictory data in solubility and bioavailability studies?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardizing solvents (e.g., DMSO purity >99.9%) and temperature controls.
- Parallel measurement of thermodynamic solubility (shake-flask method) and kinetic solubility (nephelometry).
- Cross-validation with in silico models (e.g., SwissADME) to reconcile experimental and predicted values .
Q. What strategies can resolve synthetic impurities observed during scale-up?
- Methodological Answer : Impurities may stem from side reactions (e.g., hydrolysis of the dimethylamino group). Solutions involve:
- Process optimization : Lower reaction temperatures (0–5°C) to suppress degradation.
- Advanced purification : Use preparative HPLC with C18 columns and trifluoroacetic acid (0.1%) in the mobile phase.
- Byproduct identification : LC-MS/MS fragmentation patterns to trace impurity origins .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
